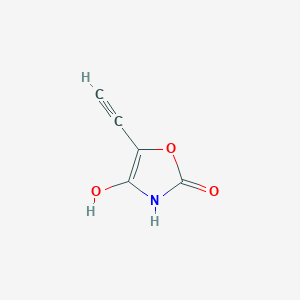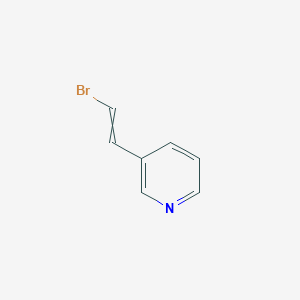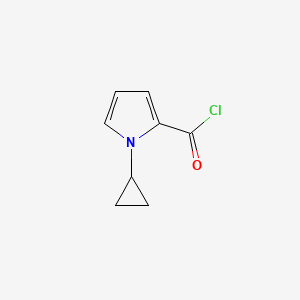
5-Ethynyl-4-hydroxy-1,3-oxazol-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethynyl-4-hydroxy-1,3-oxazol-2(3H)-one is a heterocyclic compound that contains an oxazole ring. Compounds with oxazole rings are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethynyl-4-hydroxy-1,3-oxazol-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. For example, one might start with a hydroxyacetylene compound and react it with an isocyanate under controlled temperature and solvent conditions to form the oxazole ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include the use of catalysts, specific solvents, and temperature control to ensure efficient synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming oxazole derivatives with different functional groups.
Reduction: Reduction reactions might lead to the formation of more saturated derivatives.
Substitution: The ethynyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxazole derivatives with additional oxygen-containing functional groups, while substitution could introduce a variety of new functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: May exhibit biological activity, making it a candidate for drug development.
Medicine: Potential use in developing new pharmaceuticals.
Industry: Could be used in the synthesis of materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-Ethynyl-4-hydroxy-1,3-oxazol-2(3H)-one would depend on its specific interactions with biological targets. Typically, compounds with oxazole rings can interact with enzymes, receptors, or other proteins, affecting their function and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-2-oxazolidinone: Another oxazole derivative with similar structural features.
5-Methyl-4-hydroxy-1,3-oxazol-2(3H)-one: A methylated analog with potentially different reactivity and biological activity.
Uniqueness
5-Ethynyl-4-hydroxy-1,3-oxazol-2(3H)-one is unique due to the presence of the ethynyl group, which can participate in specific chemical reactions and potentially confer unique biological properties.
Propiedades
Número CAS |
75610-96-7 |
|---|---|
Fórmula molecular |
C5H3NO3 |
Peso molecular |
125.08 g/mol |
Nombre IUPAC |
5-ethynyl-4-hydroxy-3H-1,3-oxazol-2-one |
InChI |
InChI=1S/C5H3NO3/c1-2-3-4(7)6-5(8)9-3/h1,7H,(H,6,8) |
Clave InChI |
XLYPVHLKQVJTMP-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=C(NC(=O)O1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Piperidin-4-yl)-3,4-dihydrobenzo[d][1,2,3]triazine](/img/structure/B13945685.png)



![2-Cyanobenzo[d]thiazol-6-yl acetate](/img/structure/B13945700.png)


![5-[(2-Methoxy-2-oxoethyl)amino]pentanoic acid](/img/structure/B13945717.png)






